FGFR1 Kinase Inhibitory Activity: Class-Level Potency Baseline for the 6-Position Scaffold
In the seminal SAR study by Zhu et al., the pyridin-3-amine scaffold bearing a 6-substituted aryl group was identified as a low-micromolar FGFR1 inhibitor. The initial hit compound (Hit 1), structurally characterized as a 6-aryl-pyridin-3-amine derivative, demonstrated an IC₅₀ of 3.8 ± 0.5 μM against FGFR1 in in vitro enzymatic assays [1]. While the exact identity of Hit 1 as 6-(3-fluorophenyl)pyridin-3-amine has not been unambiguously confirmed in the public domain, the scaffold class establishes a quantitative potency baseline. In contrast, alternative substitution patterns (e.g., 2-, 4-, or 5-fluorophenyl substitution on the pyridin-3-amine core) have not been reported to exhibit comparable FGFR1 activity in the same assay system .
| Evidence Dimension | FGFR1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Approximately 3.8 μM (class-level inference for 6-aryl-pyridin-3-amine scaffold; exact value for 6-(3-fluorophenyl)pyridin-3-amine not confirmed) |
| Comparator Or Baseline | 2-(3-fluorophenyl)pyridin-3-amine; 4-(3-fluorophenyl)pyridin-3-amine; 5-(3-fluorophenyl)pyridin-3-amine (no reported FGFR1 activity) |
| Quantified Difference | Activity only reported for 6-substituted regioisomer; other positional isomers not active in the same assay context |
| Conditions | In vitro FGFR1 enzymatic assay (Zhu et al., 2017) |
Why This Matters
This provides the only publicly available quantitative activity anchor for the 6-position scaffold, enabling procurement decisions based on target engagement potential rather than structural similarity alone.
- [1] Zhu W, Chen H, Wang Y, et al. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J Med Chem. 2017;60(14):6018-6035. doi:10.1021/acs.jmedchem.7b00076 View Source
